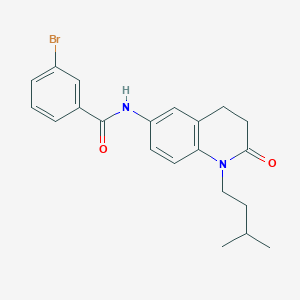![molecular formula C25H19ClN4 B2583423 N-(2-clorobencil)-5,7-difenil-7H-pirrolo[2,3-d]pirimidin-4-amina CAS No. 477226-13-4](/img/structure/B2583423.png)
N-(2-clorobencil)-5,7-difenil-7H-pirrolo[2,3-d]pirimidin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The synthesis process is critical for developing new anti-TB compounds using cost-effective processes .Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado y caracterizado una serie de nuevos derivados de N-piridina sustituidos de 2-cloro-tieno[2,3-d]pirimidin-4-amina. Estos compuestos se probaron para su actividad antimicrobiana in vitro contra bacterias Gram-positivas (Micrococcus luteus, Staphylococcus aureus) y bacterias Gram-negativas (Salmonella typhi, Klebsiella pneumoniae), así como actividad antifúngica contra Aspergillus niger y Fusarium oxysporum .
- Si bien no se ha estudiado directamente para este compuesto, las 4-aminopirrolo[2,3-d]pirimidinas relacionadas han mostrado actividad antitubercular. Específicamente, los derivados fenilo sustituidos con 3-halo (meta; C-3) y 2-halo (orto; C-2) exhibieron efectos antituberculares ligeramente mejorados en comparación con los derivados sustituidos con 4-halo (para; C-4) .
- La optimización de la sustitución lipofílica dentro de una serie de 4-bencil-1-(7H-pirrolo[2,3-d]pirimidin-4-il)piperidin-4-aminas condujo a inhibidores ATP-competitivos, nanomolares. Estos compuestos mostraron selectividad para la inhibición de PKB (proteína quinasa B) sobre la quinasa PKA estrechamente relacionada .
- Los derivados del indol, incluidas las pirrolo[2,3-d]pirimidinas, tienen diversas aplicaciones biológicas. Por ejemplo, el ácido indol-3-acético (IAA) es una hormona vegetal producida por la degradación del triptófano en plantas superiores. Si bien no está directamente relacionado con nuestro compuesto, esto destaca la importancia más amplia de las moléculas basadas en indol en la biología vegetal .
- Aunque los datos específicos para este compuesto son escasos, los derivados de tieno[2,3-d]pirimidin-4-amina se han asociado con actividades antivirales y antiinflamatorias . La exploración adicional en este contexto podría ser valiosa.
- Los derivados de tieno[2,3-d]pirimidin-4-amina se han investigado por sus propiedades antioxidantes y anticancerígenas . Si bien los efectos exactos de nuestro compuesto aún no se han dilucidado, su similitud estructural sugiere un potencial en estas áreas.
Actividad Antimicrobiana
Potencial Antitubercular
Inhibición de la Quinasa
Análogo de la Hormona Vegetal
Propiedades Antivirales y Antiinflamatorias
Potencial Antioxidante y Anticancerígeno
Mecanismo De Acción
Target of Action
Compounds in the 7H-pyrrolo[2,3-d]pyrimidine class have been studied for their activity against various targets. For instance, some derivatives have been found to inhibit Protein Kinase B (Akt), a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
These compounds are ATP-competitive inhibitors, meaning they compete with ATP for binding to the kinase active site, thereby inhibiting the kinase’s activity .
Biochemical Pathways
The inhibition of Akt can affect several downstream pathways, including those involving GSK3β, FKHRL1, BAD, and mTOR, which are involved in cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival .
Pharmacokinetics
Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance .
Result of Action
The inhibition of Akt by these compounds can lead to decreased cell proliferation and increased apoptosis, making them potential antitumor agents .
Análisis Bioquímico
Biochemical Properties
N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been found to interact with several enzymes and proteins. It has been identified as an ATP-competitive inhibitor, showing up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA . This interaction plays a significant role in intracellular signaling pathways regulating growth and survival .
Cellular Effects
The compound exerts various effects on cellular processes. It influences cell function by modulating biomarkers of signaling through PKB . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects through binding interactions with biomolecules. It acts as an ATP-competitive inhibitor, affecting the activity of PKB . This interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4/c26-22-14-8-7-11-19(22)15-27-24-23-21(18-9-3-1-4-10-18)16-30(25(23)29-17-28-24)20-12-5-2-6-13-20/h1-14,16-17H,15H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBBUTDEUYAJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2583340.png)
![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2583343.png)

![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride](/img/structure/B2583346.png)
![(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2583347.png)

![3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-N-[(4-METHYLPHENYL)METHYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2583350.png)

![N-[(4-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2583353.png)
![tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate](/img/structure/B2583354.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2583358.png)


![4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2583361.png)
